molecular formula C20H27O4- B1264348 gibberellin A14-aldehyde

gibberellin A14-aldehyde

Cat. No. B1264348
M. Wt: 331.4 g/mol
InChI Key: YMDYUWHAQBYOMU-HYAYUQHRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A14 aldehyde(1-) is a carboxylic acid anion obtained by deprotonation of the carboxy group of gibberellin A14 aldehyde. It is a conjugate base of a gibberellin A14 aldehyde.

Scientific Research Applications

Biological Activities and Structural Requirements

Gibberellin A14-aldehyde, along with other gibberellins, has been studied for its biological activities in various plant bioassays. Modifications to the gibberellin molecule generally decrease its activity, except for derivatives of gibberellin A12 and A14. This suggests that these derivatives could convert to more active forms. The modification of the 3-OH configuration significantly impacts the activity of these gibberellins (Hoad, Pharis, Railton, & Durley, 2004).

Role in Gibberellin Biosynthesis

Gibberellin A14-aldehyde plays a crucial role in gibberellin biosynthesis in fungi. It is synthesized from gibberellin A12-aldehyde and is converted into various other gibberellins, including gibberellin A3, which is a significant bioactive gibberellin (Hedden, Macmillan, & Phinney, 1974). Additionally, gibberellin A13 and A14 7-aldehydes are identified as metabolites in the gibberellin biosynthesis process (Dockerill, Evans, & Hanson, 1977).

Metabolic Pathways in Plants

The metabolic pathways of gibberellins, including gibberellin A14-aldehyde, have been extensively studied in various plants. For instance, in the immature seeds of Phaseolus vulgaris, gibberellin A12-aldehyde is converted to gibberellin A4 and A1 via different intermediates (Takahashi, Kamiya, Takahashi, & Graebe, 1986). Similarly, in barley grains, gibberellin A12-aldehyde undergoes extensive metabolism to form other gibberellins (Gilmour, Gaskin, Sponsel, & Macmillan, 1984).

Endogenous Presence and Function in Seeds

Studies have shown the presence of gibberellin A14-aldehyde as an endogenous compound in developing seeds of various plants, such as Pisum sativum. These findings indicate its natural role in the growth and development processes of these plants (Zhu, Davies, & Halinska, 1988).

Conversion in Cell-Free Systems

Research into the conversion of gibberellin A14-aldehyde to other gibberellins in cell-free systems has provided insights into the biosynthetic pathways and regulatory mechanisms of gibberellin production in plants. This research is crucial for understanding plant growth and development at the molecular level (Kobayashi, Spray, Phinney, Gaskin, & Macmillan, 1996).

properties

Product Name

gibberellin A14-aldehyde

Molecular Formula

C20H27O4-

Molecular Weight

331.4 g/mol

IUPAC Name

(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylate

InChI

InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/p-1/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1

InChI Key

YMDYUWHAQBYOMU-HYAYUQHRSA-M

Isomeric SMILES

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)[O-])O

Canonical SMILES

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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